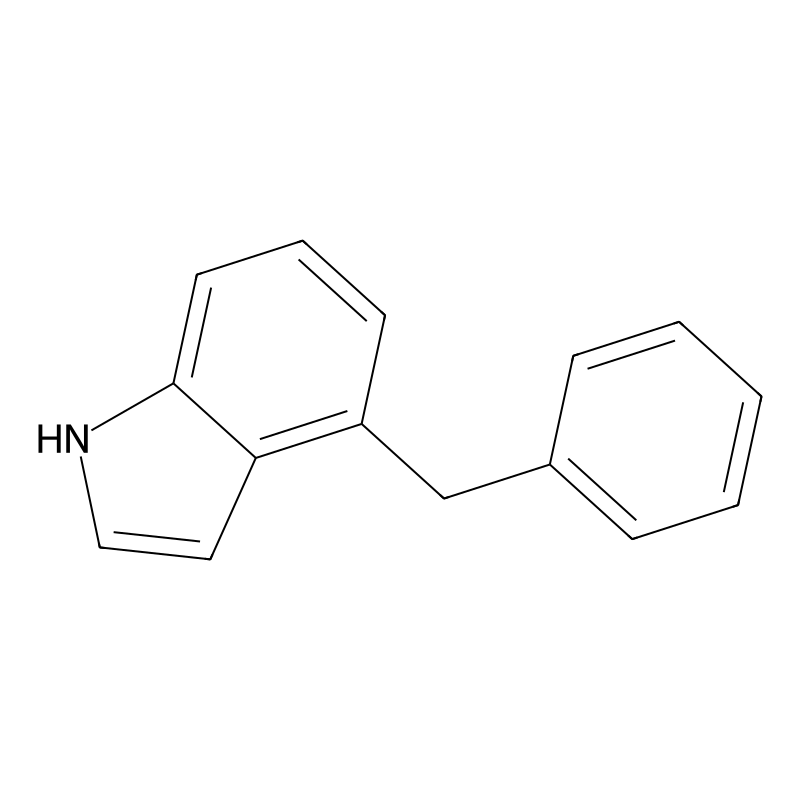

4-Benzyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Antimicrobial activity

Studies have investigated the potential of 4-Benzyl-1H-indole derivatives as antimicrobial agents. For example, a study published in the journal "Molecules" found that certain derivatives exhibited promising activity against various bacterial and fungal strains [].

Anticancer properties

Research suggests that 4-Benzyl-1H-indole derivatives might possess anticancer properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that specific derivatives displayed cytotoxicity against various cancer cell lines []. However, further investigation is needed to understand the mechanisms and potential therapeutic applications.

Material Science

- Organic light-emitting diodes (OLEDs): 4-Benzyl-1H-indole derivatives are being explored as potential materials for OLEDs due to their unique optical and electronic properties. Research published in "Journal of Materials Chemistry C" demonstrated that incorporating these derivatives into OLEDs could improve device performance [].

4-Benzyl-1H-indole is an organic compound with the chemical formula C₁₅H₁₃N. It features a benzyl group (C₆H₅CH₂) attached to the 4-position of the indole structure, which consists of a fused benzene and pyrrole ring. This compound belongs to the indole family, known for its diverse biological activities and applications in medicinal chemistry. The unique structure of 4-benzyl-1H-indole contributes to its reactivity and potential as a pharmacological agent.

The chemical behavior of 4-benzyl-1H-indole is influenced by the indole core's electrophilic nature, particularly at the carbon positions. Key reactions include:

- Electrophilic Substitution: The most reactive site for electrophilic substitution is typically at the C3 position of the indole ring, which can lead to various derivatives depending on the substituents used .

- N-benzylation: The introduction of benzyl groups can be achieved through nucleophilic substitution reactions, often employing benzyl halides in the presence of bases such as potassium hydroxide or sodium hydride .

- Oxidation: The electron-rich nature of indole allows for oxidation reactions that can convert it into oxindoles or other derivatives under mild conditions .

4-Benzyl-1H-indole exhibits notable biological activities, including:

- Anticancer Properties: Various indole derivatives have shown effectiveness against different cancer cell lines, potentially through mechanisms involving apoptosis and inhibition of cell proliferation .

- Neuroprotective Effects: Some studies suggest that compounds related to 4-benzyl-1H-indole may have neuroprotective properties, influencing neurotransmitter systems and providing protective effects against neurodegenerative diseases .

- Antimicrobial Activity: Indoles are often evaluated for their antimicrobial potential, with some derivatives demonstrating significant activity against various pathogens .

Several synthetic routes have been developed for 4-benzyl-1H-indole:

- Benzylation of Indole: This method involves treating indole with benzyl bromide in a suitable solvent like dimethylformamide (DMF) in the presence of a base. The reaction typically yields good to excellent yields of 4-benzyl-1H-indole .

- Vilsmeier-Haack Formylation: Indoles can be formylated at the C3 position using reagents like phosphorus oxychloride and dimethylformamide, followed by subsequent reactions to introduce benzyl groups .

- Direct C–H Activation: Recent advancements have allowed for regioselective functionalization of indoles via C–H activation techniques, providing a more direct route to synthesize 4-benzyl-1H-indole without pre-functionalization .

The applications of 4-benzyl-1H-indole span various fields:

- Pharmaceuticals: As a building block in drug design, it has potential uses in developing new anticancer agents and neuroprotective drugs.

- Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

- Biological Research: It serves as a tool compound for studying biological pathways involving indole derivatives.

Interaction studies involving 4-benzyl-1H-indole often focus on its binding affinity to various biological targets:

- Receptor Binding Studies: Research has shown that certain indole derivatives can interact with dopamine receptors, suggesting potential applications in treating neurological disorders .

- Enzyme Inhibition: Investigations into enzyme inhibition mechanisms reveal that 4-benzyl-1H-indole may modulate activities of enzymes involved in cancer progression and metabolism .

Several compounds share structural similarities with 4-benzyl-1H-indole, each exhibiting unique properties:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzylindole | Benzyl group at C1 | Known for its neuroprotective effects |

| 5-Methoxyindole | Methoxy group at C5 | Exhibits distinct anti-inflammatory properties |

| 6-Bromoindole | Bromo substituent at C6 | Demonstrates enhanced reactivity in electrophilic substitution |

| Indomethacin | Indole with additional acetic acid | Non-steroidal anti-inflammatory drug |

Each compound's uniqueness lies in its substituents and their respective effects on biological activity and chemical reactivity.